molecular formula C22H26FN3O4S B2446326 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898444-97-8

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2446326
CAS No.: 898444-97-8
M. Wt: 447.53
InChI Key: JENOBIYPRZJOTH-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an oxalamide moiety

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-5-4-6-18(15-16)25-22(28)21(27)24-13-12-19-7-2-3-14-26(19)31(29,30)20-10-8-17(23)9-11-20/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENOBIYPRZJOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which is achieved by reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.

    Alkylation: The piperidine intermediate is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated piperidine intermediate with m-tolyl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure but lacks the fluorine atom.

    N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide enhances its lipophilicity and metabolic stability, making it potentially more effective in biological systems compared to its analogs.

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. This article explores the compound's synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

Synthetic Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of Piperidine Intermediate : The reaction of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions yields the piperidine intermediate.
  • Alkylation : This intermediate is then alkylated using an ethylating agent.
  • Oxalamide Formation : The final step involves the reaction of the alkylated piperidine with m-tolyl oxalyl chloride to produce the desired oxalamide compound.

Chemical Characteristics

  • Molecular Formula : C23H27F2N3O4S
  • Molecular Weight : 479.54 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily mediated through its interactions with specific proteins and enzymes:

  • Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions with protein pockets, enhancing binding affinity.
  • Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity .

Targeted Biological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Inhibition of Enzymes : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .
  • Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit AChE activity. The structure-activity relationship (SAR) indicates that modifications to the piperidine and oxalamide moieties significantly influence biological efficacy.

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition observed
AntibacterialE. coliInhibition at low concentrations
AntibacterialS. aureusEffective against resistant strains

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar compounds in a model of Alzheimer's disease. It was found that compounds with a piperidine structure exhibited significant inhibition of AChE, leading to increased acetylcholine levels and improved cognitive function in animal models .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of sulfonamide derivatives, including those similar to this compound. Results indicated strong antibacterial activity against gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. What are the key synthetic steps for N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves multi-step organic reactions:
  • Sulfonamide formation: Reacting 4-fluorophenylsulfonyl chloride with a piperidine derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Piperidine ring functionalization: Nucleophilic substitution or coupling reactions to introduce the ethyl linker, followed by oxalamide formation via condensation of oxalyl chloride with m-toluidine .
  • Optimization: Yield and purity are maximized by controlling temperature (0–25°C for exothermic steps), solvent choice (polar aprotic solvents like DMF for coupling), and catalyst use (e.g., HOBt for amide bond formation) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer: Analytical techniques include:
  • NMR spectroscopy: 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., piperidine ring conformation) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • HPLC: Ensures ≥95% purity by reverse-phase chromatography with UV detection at 254 nm .

Q. What are the primary physicochemical properties critical for experimental design?

  • Methodological Answer: Key properties include:
  • Solubility: Moderate solubility in DMSO or ethanol (5–10 mg/mL), requiring sonication for dissolution in aqueous buffers .
  • Stability: Degrades at pH < 3 or > 10; store at –20°C in inert atmosphere .
  • LogP: Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity for cell permeability assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer: Discrepancies arise from:
  • Assay conditions: Standardize buffer pH, incubation time, and cell lines (e.g., HEK293 vs. CHO for receptor binding) .
  • Compound handling: Ensure consistent stock solution preparation (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Control experiments: Include positive controls (e.g., known enzyme inhibitors) and validate target specificity via CRISPR knockout models .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina): Simulate binding to targets (e.g., serotonin receptors) using crystal structures from the PDB .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models: Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity using datasets from ChEMBL .

Q. What modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer:
  • Bioisosteric replacement: Substitute the m-tolyl group with pyridinyl to modulate hydrogen bonding .
  • Stereochemical tuning: Synthesize enantiomers via chiral HPLC and compare activity (e.g., R-configuration may improve affinity by 10-fold) .
  • Prodrug design: Introduce ester groups to improve solubility and reduce hepatic metabolism .

Q. How do structural variations in analogous compounds inform SAR studies?

  • Methodological Answer:
  • Comparative analysis: Replace the 4-fluorophenylsulfonyl group with naphthalenesulfonyl (increases logP by 0.5) or thiophenesulfonyl (enhances metabolic stability) .
  • Activity cliffs: Identify critical residues via alanine scanning mutagenesis (e.g., piperidine N-methylation reduces activity by 50%) .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

StepOptimal ConditionsYield ImprovementReference
Sulfonamide Formation0°C, Et3N, CH2Cl275% → 88%
Piperidine CouplingDMF, HOBt, 25°C, 12 h60% → 82%
Oxalamide CondensationOxalyl chloride, THF, –10°C, 2 h50% → 70%

Table 2: Biological Activity Comparison of Analogues

Compound ModificationTarget (IC50, nM)Selectivity IndexReference
4-Fluorophenylsulfonyl (Parent)5-HT2A: 128.5 (vs. 5-HT2C)
4-Chlorophenylsulfonyl5-HT2A: 83.2
Naphthalenesulfonyl5-HT2A: 1512.1

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